8-Methyl-6-phenyl-5H,6H-pyrido[2,3-d]pyridazin-5-one
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Overview
Description
8-Methyl-6-phenyl-5H,6H-pyrido[2,3-d]pyridazin-5-one is a heterocyclic compound that belongs to the pyridazinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-6-phenyl-5H,6H-pyrido[2,3-d]pyridazin-5-one typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base . Another approach includes the Gould–Jacobs reaction, which involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-6-phenyl-5H,6H-pyrido[2,3-d]pyridazin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
8-Methyl-6-phenyl-5H,6H-pyrido[2,3-d]pyridazin-5-one has several applications in scientific research:
Medicinal Chemistry: This compound has shown potential as a scaffold for developing new drugs, particularly as inhibitors of enzymes like tyrosine kinases.
Biology: It is used in the study of biological pathways and as a probe for understanding enzyme mechanisms.
Materials Science: The unique electronic properties of this compound make it suitable for use in organic electronics and as a component in advanced materials.
Mechanism of Action
The mechanism of action of 8-Methyl-6-phenyl-5H,6H-pyrido[2,3-d]pyridazin-5-one involves its interaction with specific molecular targets. For instance, it can inhibit tyrosine kinases by binding to the active site of the enzyme, preventing phosphorylation of tyrosine residues . This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Similar in structure but with different substituents, showing varied biological activities.
Pyrido[2,3-d]pyrimidin-7-one: Another related compound with potential as a tyrosine kinase inhibitor.
Uniqueness
8-Methyl-6-phenyl-5H,6H-pyrido[2,3-d]pyridazin-5-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for drug discovery and materials science .
Properties
Molecular Formula |
C14H11N3O |
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Molecular Weight |
237.26 g/mol |
IUPAC Name |
8-methyl-6-phenylpyrido[2,3-d]pyridazin-5-one |
InChI |
InChI=1S/C14H11N3O/c1-10-13-12(8-5-9-15-13)14(18)17(16-10)11-6-3-2-4-7-11/h2-9H,1H3 |
InChI Key |
YITWOVUHXYDQAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C2=C1N=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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